5,6-Dihydroabiraterone is a chemical compound with the molecular formula C24H33NO . It is used in laboratory chemicals and for the manufacture of chemical compounds .
5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .
The molecular weight of 5,6-Dihydroabiraterone is 351.52 g/mol . The molecular formula is C24H33NO . The structure of the compound can be represented by the SMILES notation: C[C@]12CCC@@HC)O
.
5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .
The molecular weight of 5,6-Dihydroabiraterone is 351.5 g/mol . The molecular formula is C24H33NO . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass is 351.256214676 g/mol .
5,6-Dihydroabiraterone is a synthetic steroid compound that belongs to the class of androgen biosynthesis inhibitors. It is a derivative of abiraterone, which is primarily used in the treatment of prostate cancer. This compound has gained attention for its potential therapeutic applications due to its ability to inhibit steroidogenesis, thereby reducing androgen levels in the body.
5,6-Dihydroabiraterone can be classified as follows:
The synthesis of 5,6-Dihydroabiraterone involves several key steps. The process typically starts with abiraterone acetate, which undergoes hydrogenation to reduce the double bond between carbon atoms at positions 5 and 6. This reaction may be facilitated by palladium or platinum catalysts under controlled conditions.
The synthesis pathway can be summarized as follows:
The molecular formula of 5,6-Dihydroabiraterone is CHO. The compound features a steroid backbone with specific functional groups that contribute to its biological activity.
5,6-Dihydroabiraterone can participate in various chemical reactions typical of steroid compounds:
The reactivity of 5,6-Dihydroabiraterone is influenced by its functional groups and steric hindrance within the steroid structure. These factors determine its stability and interaction with other molecules.
5,6-Dihydroabiraterone acts primarily by inhibiting the enzyme cytochrome P450 17A1 (CYP17A1), which is essential for androgen biosynthesis. By blocking this enzyme, the compound effectively reduces the production of testosterone and other androgens.
This mechanism leads to decreased androgen levels in patients with prostate cancer, contributing to tumor regression and improved clinical outcomes. Studies have demonstrated that compounds like 5,6-Dihydroabiraterone can significantly lower serum testosterone concentrations in treated individuals.
5,6-Dihydroabiraterone is primarily researched for its potential applications in oncology, particularly in treating castration-resistant prostate cancer. Its ability to inhibit androgen production makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Additionally, ongoing studies are exploring its effects on other hormone-dependent cancers and conditions characterized by elevated androgen levels.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3